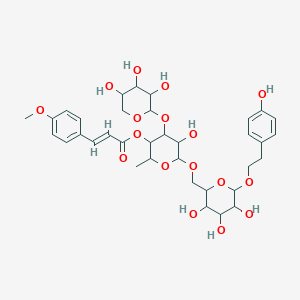
2-アミノベンゾチアゾール-6-カルボニトリル
概要
説明
エスモロールは、カルジオセレクティブβ遮断薬であり、一般的にBreviblocという商品名で販売されています。主に、手術中の頻脈や高血圧などの様々なタイプの頻脈における心室頻脈および心拍数の短期的管理に使用されます . エスモロールは作用発現が速いが持続時間が短いことから、急性期の状況に適しています .
科学的研究の応用
Esmolol is extensively used in medical research, particularly in studies related to cardiac function. It has been evaluated for its effects on cardiac function in patients with septic cardiomyopathy . Additionally, esmolol has been studied for its hemodynamic and anti-inflammatory effects in hyperkinetic septic shock . Its short duration of action and cardioselectivity make it a valuable tool in clinical research for managing acute cardiac conditions.
Safety and Hazards
将来の方向性
2-Aminobenzothiazole and its derivatives, including 2-Aminobenzothiazole-6-carbonitrile, have gained popularity due to their prominent medicinal importance . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have significant potential for future research and development in drug discovery .
作用機序
エスモロールは、心臓のβアドレナリン受容体を遮断することにより、心臓の収縮力と心拍数を低下させます . これは、2つの自然発生する物質、エピネフリンとノルエピネフリンの作用を阻害します . これらの物質を阻害することにより、エスモロールは心拍数と心筋酸素需要を減らし、頻脈と高血圧の制御に効果的です。
生化学分析
Biochemical Properties
It is known that benzothiazole compounds, particularly 2-aminobenzothiazole derivatives, have attracted interest for their versatility in generating novel anticancer agents .
Cellular Effects
For instance, they have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can have long-term effects on cellular function .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors .
準備方法
エスモロール塩酸塩は、一連の有機反応によって合成することができます。一つの方法は、パラブロモフェノールとアクリル酸メチルをパラジウム触媒とホスフィン配位子の存在下で反応させて、3-(4-ヒドロキシフェニル) メチルアクリレートを生成することです。 この中間体は、パラジウム-炭素触媒の存在下で水素化されて、4-ヒドロキシメチルフェニルプロピオン酸が得られます . 最終生成物であるエスモロール塩酸塩は、さらなる反応と精製工程によって得られます .
化学反応の分析
エスモロールは、赤血球の細胞質に存在するエステラーゼによって触媒されるエステル結合の急速な加水分解を受けます . この加水分解により、遊離酸とメタノールが生成されます。この化合物は、生理的条件下では有意な酸化または還元反応を受けません。 エスモロールの主要な反応は、加水分解であり、これは立体選択的であり、種間で異なります .
科学研究への応用
エスモロールは、特に心臓機能に関する研究において、医療研究で広く使用されています。 敗血症性心筋症の患者の心臓機能への影響について評価されています . さらに、エスモロールは、高動力性敗血症ショックにおけるヘモダイナミック効果と抗炎症効果について研究されています . 作用時間の短さとカルジオセレクティブ性は、急性心臓病の管理における臨床研究で貴重なツールとなっています。
類似化合物との比較
エスモロールは、ランジオロールやプロプラノロールなどの他のβ遮断薬と比較されることがよくあります。 ランジオロールは、エスモロールと同様に、短時間作用型のβ1選択的拮抗薬ですが、β1受容体への選択性が高く、ファルマコシャペロニング活性は示しません . プロプラノロールは、一方、作用時間の長い非選択的β遮断薬です . エスモロールのユニークな特徴は、作用発現が速く、作用時間が短いことです。そのため、急性期の介入に適しています。
類似化合物
- ランジオロール
- プロプラノロール
- メトプロロール
- アテノロール
エスモロールの急速な代謝と短い半減期は、これらの類似化合物とは異なり、迅速かつ可逆的なβ遮断が求められる臨床状況において、ユニークな利点を提供します。
特性
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCZZHSWGWCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401970 | |
| Record name | 2-aminobenzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19759-66-1 | |
| Record name | 2-aminobenzothiazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminobenzothiazole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)













